synthesis and characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine
synthesis and characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine
Abstract
This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of the novel compound, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This substituted allylamine represents a valuable molecular scaffold with potential applications in medicinal chemistry and materials science. The allylamine framework is a significant structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis.[1] This document outlines a logical and efficient synthetic strategy, beginning with the preparation of a key aldehyde intermediate followed by a direct reductive amination. We further provide a full suite of characterization protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the target compound. The causality behind critical experimental choices is discussed, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of primary amines, particularly those incorporating both aromatic and allylic functionalities, is of fundamental importance in the development of new chemical entities. The target molecule, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ), combines these features.[2] The synthetic strategy detailed herein is designed for efficiency, scalability, and high fidelity, proceeding through two primary stages:
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Synthesis of 3,5-Dimethylcinnamaldehyde: An aldol condensation reaction is employed to construct the α,β-unsaturated aldehyde backbone. This classic carbon-carbon bond-forming reaction is highly reliable for creating cinnamaldehyde derivatives.[3][4]
-
Reductive Amination: The aldehyde intermediate is converted to the target primary amine via a one-pot reductive amination. This is one of the most versatile and widely used methods for amine synthesis due to its efficiency and the commercial availability of starting materials.[5][6][7] This approach is superior to alternatives like the addition of an organometallic reagent to an imine, as it avoids the handling of more sensitive reagents and often results in cleaner reactions with higher yields.
This guide will elaborate on the specific protocols for each stage, followed by a detailed analysis of the expected characterization data.
Synthetic Methodology and Experimental Protocols
The overall synthetic pathway is depicted below. The process begins with commercially available 3,5-dimethylbenzaldehyde and proceeds through the cinnamaldehyde intermediate to the final amine product.
Figure 1: Overall synthetic workflow for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.
Part 1: Synthesis of (E)-3-(3,5-Dimethylphenyl)prop-2-enal
Causality: The Claisen-Schmidt condensation is selected for its effectiveness in reacting an aromatic aldehyde (which cannot enolize) with an enolizable aliphatic aldehyde (acetaldehyde).[3] The use of a sodium hydroxide catalyst in an ethanol/water solvent system is a standard, cost-effective method for promoting this condensation while ensuring solubility of the reactants. The reaction is typically performed at room temperature to minimize side reactions.
Experimental Protocol:
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To a stirred solution of 3,5-dimethylbenzaldehyde (1.0 eq) in ethanol (3 mL per mmol of aldehyde), add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq).
-
Cool the mixture to 10-15°C in an ice bath.
-
Add acetaldehyde (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl (1 M) until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford (E)-3-(3,5-Dimethylphenyl)prop-2-enal as a pale yellow oil.
Part 2: Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine
Causality: Direct reductive amination is the method of choice for this transformation.[8] Ammonium acetate serves as the in-situ source of ammonia. The intermediate imine is formed and immediately reduced. Sodium cyanoborohydride (NaBH₃CN) is the ideal reducing agent for this step because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate as it forms.[7] Methanol is an excellent solvent for this reaction, as it solubilizes the reactants and the iminium intermediate.
Experimental Protocol:
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Dissolve (E)-3-(3,5-Dimethylphenyl)prop-2-enal (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde) in a round-bottom flask.
-
Add ammonium acetate (NH₄OAc, 5.0 eq) to the solution and stir until it dissolves.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN (perform in a fume hood as HCN gas may be evolved).
-
Stir for 30 minutes, then basify the solution to pH >10 with 3 M NaOH.
-
Extract the product into dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane (pre-treated with 1% triethylamine to prevent product tailing) to yield 1-(3,5-Dimethylphenyl)prop-2-en-1-amine as a clear oil.
Characterization and Data Analysis
A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized product. The workflow for this process is outlined below.
Figure 2: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.00 | s | 2H | Ar-H (H2, H6) | Aromatic protons ortho to the allylamine substituent. |
| ~6.85 | s | 1H | Ar-H (H4) | Aromatic proton para to the allylamine substituent. |
| ~6.40 | ddd | 1H | -CH=CH₂ | Vinyl proton on the carbon adjacent to the phenyl ring. |
| ~5.25 | d | 1H | -CH=CH ₂ (trans) | Terminal vinyl proton, trans to the other vinyl proton. |
| ~5.10 | d | 1H | -CH=CH ₂ (cis) | Terminal vinyl proton, cis to the other vinyl proton. |
| ~4.20 | d | 1H | Ar-CH (NH₂) | Methine proton attached to both the aromatic ring and the amine. |
| ~2.30 | s | 6H | Ar-CH ₃ | Protons of the two equivalent methyl groups on the aromatic ring. |
| ~1.60 | br s | 2H | -NH ₂ | Protons of the primary amine group; broad signal, exchanges with D₂O. |
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142.0 | C -NH₂ | Aromatic carbon attached to the allylamine group. |
| ~140.0 | -C H=CH₂ | Internal alkene carbon. |
| ~138.0 | Ar-C -CH₃ | Aromatic carbons bearing the methyl groups. |
| ~128.0 | Ar-C H (C4) | Aromatic methine carbon. |
| ~125.0 | Ar-C H (C2, C6) | Aromatic methine carbons. |
| ~115.0 | -CH=C H₂ | Terminal alkene carbon. |
| ~59.0 | Ar-C H(NH₂) | Aliphatic methine carbon attached to the nitrogen. |
| ~21.5 | Ar-C H₃ | Methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a neat oil sample can be obtained using an ATR (Attenuated Total Reflectance) accessory.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300-3400 | Medium, Doublet | Primary Amine | N-H Stretch |
| 3020-3080 | Medium | Aromatic & Vinylic C-H | C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H | C-H Stretch |
| ~1640 | Medium-Weak | Alkene | C=C Stretch |
| ~1600, ~1470 | Medium | Aromatic Ring | C=C Stretch |
| ~1590 | Medium | Primary Amine | N-H Bend (Scissoring) |
| ~910, ~990 | Strong | Alkene | =C-H Bend (Out-of-plane) |
The characteristic doublet in the 3300-3400 cm⁻¹ region is a strong indicator of a primary (NH₂) amine, corresponding to the symmetric and asymmetric N-H stretching modes.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass Spectrometry Data:
| m/z Value | Ion | Rationale for Formation |
| 161 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₁H₁₅N. |
| 146 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 144 | [M - NH₃]⁺ | Loss of ammonia, a common fragmentation for primary amines. |
| 118 | [C₉H₁₀]⁺ | Benzylic cleavage, loss of the prop-2-en-1-amine radical. |
The observation of the correct molecular ion peak is the most critical piece of data from this analysis. High-resolution mass spectrometry (HRMS) should yield a mass that matches the calculated exact mass of C₁₁H₁₅N (161.1204) to within a few parts per million (ppm).
Potential Applications and Future Directions
The 1-(3,5-Dimethylphenyl)prop-2-en-1-amine scaffold is a promising platform for further chemical exploration. Allylamines are known to be key components in a variety of pharmacologically active agents, including antifungal drugs and neurotransmitter reuptake inhibitors.[1][11] The specific substitution pattern on the aromatic ring can be tuned to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. This compound can serve as a valuable building block for:
-
Drug Discovery: Derivatization of the primary amine can lead to the synthesis of libraries of amides, sulfonamides, and secondary/tertiary amines for screening against various biological targets.
-
Ligand Synthesis: The amine can act as a coordinating group for the synthesis of novel metal catalysts.
-
Polymer Science: Incorporation into polymer backbones as a functional monomer.
Further studies could involve the asymmetric synthesis of this amine to access enantiomerically pure forms, which is often critical for pharmacological applications.
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